![molecular formula C20H21F3N4O2 B2863796 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone CAS No. 2034452-59-8](/img/structure/B2863796.png)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine . It has been studied as a potential anti-Hepatitis B Virus (HBV) therapeutic agent . The compound is part of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds that have been found to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
A study detailed the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the use of conformational analysis and 3D-QSAR models to understand receptor-ligand interactions. This research contributes to the design of receptor-specific drugs by identifying key conformations and interactions crucial for binding affinity and activity (Shim et al., 2002).
Synthesis and Antimicrobial Activity
Research on the synthesis of new pyridine derivatives, including the process of condensing acid chlorides with piperazine derivatives, resulted in compounds with variable and modest antimicrobial activity against bacteria and fungi. This study showcases the chemical synthesis techniques and antimicrobial evaluation methods used in pharmaceutical chemistry (Patel et al., 2011).
Antiproliferative and Structural Analysis
A novel bioactive heterocycle involving the synthesis from benzo[d]isoxazole and evaluation for antiproliferative activity was characterized using various spectroscopic methods and X-ray diffraction studies. This work illustrates the process of discovering new compounds with potential therapeutic applications, along with detailed structural analysis techniques (Benaka Prasad et al., 2018).
Design, Synthesis, and Evaluation of Anticonvulsant Agents
The design and synthesis of novel compounds as sodium channel blockers and their evaluation as anticonvulsant agents highlight the multidisciplinary approach involving organic synthesis, pharmacology, and in vitro testing. This research provides insight into the development of new therapeutics for neurological disorders (Malik & Khan, 2014).
Wirkmechanismus
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .
Mode of Action
The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . This interaction leads to changes in the conformation of the core protein, disrupting its function and thus the life cycle of the virus .
Biochemical Pathways
The compound affects the HBV replication pathway . By modulating the conformation of the core protein, it disrupts the assembly and disassembly of the HBV nucleocapsid, a critical step in the replication of the virus . The downstream effects include a reduction in the production of new virus particles .
Result of Action
The result of the compound’s action is a significant reduction in the HBV DNA viral load . This means fewer new virus particles are produced, which could lead to a decrease in the severity of the infection .
Eigenschaften
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)15-5-3-4-14(12-15)18(28)25-8-10-26(11-9-25)19(29)16-13-24-27-7-2-1-6-17(16)27/h3-5,12-13H,1-2,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMHRPQSNAUDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.